molecular formula C13H15ClO2 B7843275 2-(4-Chlorophenyl)-2-cyclopentylacetic acid

2-(4-Chlorophenyl)-2-cyclopentylacetic acid

Cat. No.: B7843275
M. Wt: 238.71 g/mol
InChI Key: CQPSXVNFHFEGJV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-cyclopentylacetic acid is an organic compound that features a chlorophenyl group and a cyclopentyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-cyclopentylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by oxidation to form the desired acetic acid derivative. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and continuous flow reactors might be employed to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-cyclopentylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-cyclopentylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.

    2-Cyclopentylacetic acid: Lacks the chlorophenyl group, resulting in different chemical properties.

    4-Chlorophenylacetic acid: Similar structure but without the cyclopentyl group.

Uniqueness

2-(4-Chlorophenyl)-2-cyclopentylacetic acid is unique due to the presence of both the chlorophenyl and cyclopentyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-cyclopentylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPSXVNFHFEGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.63 g (18.3 mmol) of methyl (4-chlorophenyl)(cyclopentyl)acetate were dissolved in a mixture of 18.5 ml of THF and 18.5 ml of methanol, and 73.3 ml of 10% strength aqueous sodium hydroxide solution (183.2 mmol) were added at RT. The reaction mixture was stirred at RT overnight. The mixture was then acidified by addition of 1 N hydrochloric acid. The aqueous phase was repeatedly extracted with ethyl acetate, and the combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. This gave 4.31 g of the target compound as a crude product (yield 98.6% of theory).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
183.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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